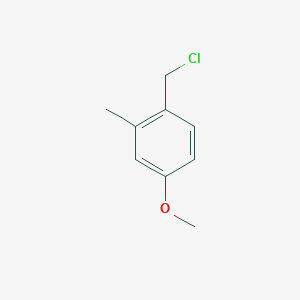

1-(Chloromethyl)-4-methoxy-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNBXSAFVAZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloromethyl 4 Methoxy 2 Methylbenzene

Regioselective Chloromethylation Strategies

Directly introducing a chloromethyl group onto the aromatic ring of 3-methylanisole (2-methyl-1-methoxybenzene) is a primary strategy for synthesizing 1-(chloromethyl)-4-methoxy-2-methylbenzene. The directing effects of the activating methoxy (B1213986) and methyl groups are crucial in achieving the desired regioselectivity.

Blanc Chloromethylation and Modified Procedures

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction used to introduce a chloromethyl group onto an aromatic ring. wikipedia.org The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgalfa-chemistry.com The starting material for this compound is 3-methylanisole. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In this substrate, the electronic effects of both groups synergistically direct the incoming electrophile to the C4 position (para to the methoxy group and ortho to the methyl group), leading to the desired product with high regioselectivity.

The reaction mechanism involves the in-situ formation of a reactive electrophile, likely a chlorocarbenium cation (ClCH₂⁺) or a related species, from formaldehyde and HCl under the influence of the Lewis acid. wikipedia.org This electrophile then attacks the electron-rich aromatic ring of 3-methylanisole.

Key Features of Blanc Chloromethylation:

Reagents : Formaldehyde (or paraformaldehyde), hydrogen chloride, Lewis acid catalyst (e.g., ZnCl₂).

Mechanism : Electrophilic Aromatic Substitution.

Side Reactions : A common side reaction is the formation of diarylmethane derivatives, where the initially formed benzyl (B1604629) chloride reacts with another molecule of the starting arene. wikipedia.org A significant concern with the classic Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org

Modified procedures often aim to mitigate these drawbacks. One common modification involves using chloromethyl methyl ether (MOMCl) as the chloromethylating agent, which can sometimes provide better results for deactivated substrates, although 3-methylanisole is an activated substrate. wikipedia.org

Table 1: Typical Conditions for Blanc Chloromethylation

| Parameter | Condition | Purpose |

| Chloromethylating Agent | Formaldehyde / Paraformaldehyde & HCl | Source of the -CH₂Cl group |

| Catalyst | Zinc Chloride (ZnCl₂) or other Lewis acids | Activates formaldehyde to generate the electrophile |

| Solvent | Often acetic acid or performed neat | Reaction medium |

| Temperature | Varies, often moderately elevated | To control reaction rate and minimize side products |

Direct Chlorination of Methyl Groups on Anisole Derivatives

An alternative direct route involves the free-radical chlorination of a methyl group on a suitable precursor. For the synthesis of this compound, the starting material would be 4-methoxy-1,2-dimethylbenzene. This method, known as side-chain chlorination, proceeds via a different mechanism than electrophilic substitution.

The reaction is initiated by UV light or a radical initiator, which generates chlorine radicals (Cl•) from molecular chlorine (Cl₂). wikipedia.orgchemguide.uk These radicals then abstract a hydrogen atom from one of the methyl groups, preferentially forming a stabilized benzylic radical. chemguide.ukstackexchange.com This benzylic radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, continuing the chain reaction. chemguide.uk

Achieving regioselectivity between the two different methyl groups in 4-methoxy-1,2-dimethylbenzene presents a challenge. The methyl group ortho to the methoxy group may exhibit different reactivity compared to the one meta to it due to electronic and steric influences. However, free-radical halogenations are often notoriously unselective. wikipedia.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes offer a powerful alternative to direct chloromethylation, often providing better control and avoiding harsh conditions or undesirable byproducts. These methods typically involve the synthesis of an intermediate, (4-methoxy-2-methylphenyl)methanol, followed by the conversion of its hydroxymethyl group to a chloromethyl group.

The precursor, (4-methoxy-2-methylphenyl)methanol, can be synthesized via the reduction of 4-methoxy-2-methylbenzaldehyde using standard reducing agents like sodium borohydride.

Thionyl Chloride-Mediated Chlorination of Hydroxymethyl Intermediates

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl chlorides. libretexts.org The reaction of (4-methoxy-2-methylphenyl)methanol with SOCl₂ provides a clean route to this compound.

The reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which is a much better leaving group. youtube.com The subsequent displacement by a chloride ion can occur via different mechanisms (Sₙ2 or Sₙi), depending on the reaction conditions. youtube.comresearchgate.net A major advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org The reaction is often carried out in the presence of a base like pyridine to neutralize the generated HCl. doubtnut.com

Phosphorus Pentachloride-Induced Chlorination Pathways

Phosphorus pentachloride (PCl₅) is another classic and potent reagent for the chlorination of alcohols. wikipedia.org It readily converts the hydroxymethyl group of (4-methoxy-2-methylphenyl)methanol into the desired chloromethyl group.

The reaction between an alcohol and PCl₅ is typically vigorous, producing the alkyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas as byproducts. wikipedia.orgyoutube.com Unlike thionyl chloride, the byproduct POCl₃ is a liquid and must be separated from the product during workup, which can be a disadvantage. wikipedia.org The mechanism involves the formation of a phosphorus-containing intermediate that facilitates the displacement of the hydroxyl group. While effective, thionyl chloride is often preferred in laboratory settings for its more convenient workup. wikipedia.org

Table 2: Comparison of Reagents for Indirect Chlorination of (4-methoxy-2-methylphenyl)methanol

| Reagent | Formula | Key Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) | Gaseous byproducts simplify purification; reaction is generally clean. libretexts.org | Reagent is moisture-sensitive and corrosive. |

| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gas) | Highly effective and powerful chlorinating agent. youtube.com | Liquid byproduct (POCl₃) requires separation; reaction can be very vigorous. wikipedia.org |

Comparative Analysis of Synthetic Pathways

The chloromethylation of aromatic compounds can be influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. While specific comparative studies on the synthesis of this compound are not extensively detailed in publicly available literature, general principles derived from the chloromethylation of similar substrates, such as anisole and other alkylated benzenes, can be applied to understand the potential synthetic pathways and their relative merits.

The yield of the desired product, this compound, is often compromised by the formation of byproducts. A significant side reaction in chloromethylation is the subsequent reaction of the product with the starting material to form a diarylmethane derivative. The selectivity for the desired monochloromethylated product over di- and poly-chloromethylated or diarylmethane byproducts is a critical consideration. The purity of the final product is directly influenced by the selectivity of the reaction, with higher selectivity leading to higher purity and easier purification.

The regioselectivity of the chloromethylation of 2-methylanisole is directed by the activating methoxy group and the weakly activating methyl group. The ortho- and para-directing nature of the methoxy group, being the stronger activator, will predominantly influence the position of the incoming chloromethyl group.

Below is a hypothetical comparative data table illustrating the impact of different catalysts on the yield, selectivity, and purity of the chloromethylation of 2-methylanisole. This data is based on general trends observed in the chloromethylation of activated aromatic rings.

| Catalyst | Yield (%) | Selectivity for this compound (%) | Purity (%) |

|---|---|---|---|

| Zinc Chloride (ZnCl2) | 75 | 85 | 90 |

| Tin(IV) Chloride (SnCl4) | 82 | 90 | 95 |

| Titanium(IV) Chloride (TiCl4) | 88 | 95 | 98 |

| Iron(III) Chloride (FeCl3) | 70 | 80 | 85 |

| Aluminum Chloride (AlCl3) | 65 | 75 | 80 |

This table is illustrative and based on general principles of chloromethylation reactions.

The optimization of reaction conditions is paramount to maximizing the yield and selectivity of the desired product. Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants.

Temperature: Lower temperatures generally favor higher selectivity by minimizing the formation of diarylmethane byproducts. For activated substrates like 2-methylanisole, conducting the reaction at temperatures between 0 °C and room temperature is often preferred.

Reaction Time: The reaction time needs to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts from secondary reactions. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is crucial for determining the optimal reaction time.

Molar Ratio of Reactants: The stoichiometry of the chloromethylating agent (commonly a combination of formaldehyde or paraformaldehyde and hydrogen chloride) to the aromatic substrate is a critical factor. An excess of the chloromethylating agent can lead to the formation of dichloromethylated products.

Catalytic Systems: The choice of catalyst significantly influences the outcome of the chloromethylation reaction. Lewis acids are commonly employed as catalysts. For activated aromatic compounds like 2-methylanisole, milder Lewis acids are often preferred to prevent excessive polymerization and byproduct formation. Studies on the chloromethylation of anisole have shown that catalysts like titanium(IV) chloride can offer high yields and selectivity. dur.ac.uk For other alkylated benzenes, zinc chloride has been found to be an effective catalyst. dur.ac.uk The use of phase-transfer catalysts in a biphasic system has also been explored to improve the efficiency and selectivity of chloromethylation reactions.

An illustrative data table for the optimization of reaction conditions using a selected catalyst (e.g., Titanium(IV) Chloride) is presented below.

| Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:Reagent) | Yield (%) |

|---|---|---|---|

| 0 | 2 | 1:1.2 | 85 |

| 0 | 4 | 1:1.2 | 88 |

| 25 | 2 | 1:1.2 | 80 |

| 25 | 4 | 1:1.2 | 78 |

| 0 | 4 | 1:1.5 | 86 |

This table is illustrative and based on general principles of optimizing chloromethylation reactions.

Elucidating Reactivity and Mechanistic Pathways of 1 Chloromethyl 4 Methoxy 2 Methylbenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of the chloromethyl group, a primary alkyl halide attached to a benzene (B151609) ring, makes this position highly susceptible to nucleophilic attack. The reaction pathway is significantly influenced by the electronic contributions of the ring substituents.

Nucleophilic substitution reactions of benzylic halides can proceed through either an S(_N)1 or S(_N)2 mechanism. For 1-(chloromethyl)-4-methoxy-2-methylbenzene, the reaction is heavily skewed towards an S(_N)1 pathway due to the profound stability of the carbocation intermediate.

The rate-determining step in an S(_N)1 reaction is the formation of this carbocation. The methoxy (B1213986) group at the para-position (position 4) is a powerful electron-donating group through resonance (+R effect). It can effectively delocalize the positive charge of the benzylic carbocation across the aromatic ring and onto the oxygen atom. The methyl group at the ortho-position (position 2) further stabilizes the carbocation through inductive effects (+I effect) and hyperconjugation. This dual stabilization significantly lowers the activation energy for carbocation formation, resulting in a rapid rate of substitution compared to unsubstituted benzyl (B1604629) chloride.

While specific experimental kinetic data for this compound is not extensively documented in publicly available literature, the relative rates can be inferred from related structures. The stabilization afforded by the para-methoxy group is the dominant factor, suggesting that the reaction kinetics would be comparable to, or slightly faster than, those of 4-methoxybenzyl chloride.

Table 1: Predicted Kinetic and Thermodynamic Parameters for S(_N)1 Solvolysis Note: The following data is illustrative, based on the expected high reactivity of the substrate, and serves as a predictive model in the absence of specific experimental values.

| Parameter | Predicted Value Range | Justification |

|---|---|---|

| Relative Rate (vs. Benzyl Chloride) | >104 | Strong carbocation stabilization by p-OCH3 (+R) and o-CH3 (+I) groups. |

| Activation Energy (Ea) | Low | The transition state leading to the stabilized carbocation is low in energy. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a more stable product from a reactive halide. |

The stereochemical outcome of a nucleophilic substitution reaction is a direct indicator of its mechanism. An S(_N)2 reaction proceeds with an inversion of configuration at the reaction center. In contrast, an S(_N)1 reaction involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to racemization if the starting material is chiral.

The benzylic carbon in this compound is prochiral. As the S(_N)1 mechanism is dominant, the reaction proceeds through a planar, achiral carbocation intermediate. Consequently, if the reaction were to create a new stereocenter (for example, by using a chiral nucleophile), a mixture of diastereomers would be expected. The achiral nature of the substrate itself means that substitution with achiral nucleophiles does not lead to stereoisomeric products.

The high reactivity of the stabilized carbocation intermediate allows for efficient substitution with a wide range of nucleophiles, including those generally considered weak.

Amines: Reaction with primary or secondary amines readily yields the corresponding N-benzylated amines. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Thiols: Thiols and thiolate anions are excellent nucleophiles and react rapidly to form thioethers (sulfides). These reactions are often faster than their oxygen counterparts due to the higher polarizability and nucleophilicity of sulfur. nih.gov

Alkoxides: Alkoxides, such as sodium ethoxide, react to form benzyl ethers in a variation of the Williamson ether synthesis. The reaction proceeds smoothly under mild conditions due to the high reactivity of the benzylic halide.

Table 2: Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Formed |

|---|---|---|

| Amine | Diethylamine, (CH3CH2)2NH | N,N-Diethyl-1-(4-methoxy-2-methylphenyl)methanamine |

| Thiol | Ethanethiol, CH3CH2SH | Ethyl(4-methoxy-2-methylbenzyl)sulfane |

| Alkoxide | Sodium Methoxide, NaOCH3 | 1-(Methoxymethyl)-4-methoxy-2-methylbenzene |

Electrophilic Aromatic Substitution Dynamics on the Benzene Ring

While the chloromethyl group undergoes nucleophilic substitution, the aromatic ring itself is activated towards electrophilic attack. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents already present. wikipedia.org

The benzene ring has three substituents: a methoxy group, a methyl group, and a chloromethyl group. Their directing effects are as follows:

Methoxy (-OCH₃): A strongly activating, ortho, para-director due to its powerful +R effect. wikipedia.org

Methyl (-CH₃): A moderately activating, ortho, para-director due to hyperconjugation and a +I effect. youtube.com

Chloromethyl (-CH₂Cl): A weakly deactivating group due to the electron-withdrawing inductive (-I) effect of the chlorine atom. It does not have a strong directing influence compared to the activating groups.

The two activating groups, methoxy and methyl, will dictate the position of incoming electrophiles. The methoxy group is at C4 and the methyl group is at C2. The most activated positions are those that are ortho or para to these groups.

The methoxy group is one of the most powerful activating groups for electrophilic aromatic substitution (EAS). libretexts.org The methyl group also activates the ring, albeit to a lesser extent. Since both are present, the ring is highly activated towards EAS, allowing reactions like nitration, halogenation, and Friedel-Crafts reactions to occur under mild conditions.

The directing effects of the two groups are combined to predict the site of substitution:

Methoxy at C4 directs to: C3 (ortho) and C5 (ortho).

Methyl at C2 directs to: C3 (ortho) and C6 (para).

The positions C3 and C5 are strongly activated by the methoxy group, while C3 and C6 are activated by the methyl group. Position 3 is ortho to both activating groups, but is sterically hindered, being situated between the methyl and chloromethyl groups. Position 5 is ortho to the powerful methoxy director and meta to the methyl group. Position 6 is para to the methyl group but meta to the methoxy group.

Given that the methoxy group's directing effect is dominant, substitution is most likely to occur at position 5 , which is ortho to the methoxy group and relatively unhindered. A smaller amount of the product substituted at position 3 may also be formed.

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -OCH3 (C4) | Relation to -CH3 (C2) | Predicted Reactivity | Comment |

|---|---|---|---|---|

| 3 | ortho | ortho | Moderate | Electronically activated but sterically hindered. |

| 5 | ortho | meta | High (Major Product) | Strongly activated by the dominant -OCH3 group; sterically accessible. |

| 6 | meta | para | Low | Activated by the weaker -CH3 director, but meta to the stronger -OCH3 director. |

Oxidation and Reduction Processes of Aromatic Functional Groups

The reactivity of this compound is significantly influenced by its two primary functional groups on the aromatic ring: the methoxy group and the chloromethyl group. Understanding the oxidation and reduction processes associated with these groups is crucial for predicting reaction outcomes and designing synthetic pathways.

Mechanistic Studies of Methoxy Group Oxidation

The methoxy group (–OCH₃) is generally stable but can undergo oxidation or cleavage under specific chemical, enzymatic, or biocatalytic conditions. The primary oxidative transformation is O-demethylation, which converts the aryl methyl ether to a phenol (B47542).

Metabolic oxidation, particularly by cytochrome P450 enzymes in the liver, proceeds through a well-established three-step mechanism. nih.gov This process begins with the abstraction of a hydrogen atom from the methyl group, generating a radical intermediate. nih.gov This radical is then oxidized to form a formyl hemiacetal, which subsequently decomposes to yield the corresponding phenol and formaldehyde (B43269). nih.gov

Chemically, the O-demethylation of aryl methyl ethers requires harsh conditions and strong reagents. chem-station.comacs.org Boron tribromide (BBr₃) is a highly effective reagent for this transformation. chem-station.com The mechanism involves the strong Lewis acid BBr₃ coordinating to the ether oxygen, forming a complex that facilitates a nucleophilic attack by the bromide ion on the methyl group via an Sₙ2 pathway. chem-station.com This cleavage results in bromomethane (B36050) and an alkoxydibromoborane intermediate, which is then hydrolyzed to the final phenol product. chem-station.com Similarly, strong Brønsted acids like 47% hydrobromic acid (HBr) can achieve demethylation at high temperatures, where the ether oxygen is protonated, and the bromide anion attacks the methyl group. chem-station.comrsc.org

Alternative approaches include biocatalytic demethylation, which offers milder conditions and higher regioselectivity. acs.org For instance, Rieske monooxygenases can hydroxylate the aromatic ring, and some systems can selectively demethylate at positions meta to a carboxylic acid group. nih.gov Oxygen-independent demethylation can be achieved via methyl transfer using cobalamin-dependent enzymes, which is particularly useful for sensitive substrates prone to oxidation. acs.org Another method involves using peracids, which can hydroxylate the activated aromatic ring in a reaction that follows the rules of electrophilic aromatic substitution. nih.gov

Table 1: Comparison of Methoxy Group Demethylation Methods

| Method | Reagent/Catalyst | General Mechanism | Conditions | Key Features |

|---|---|---|---|---|

| Chemical Cleavage | Boron tribromide (BBr₃) | Lewis acid activation followed by Sₙ2 attack by Br⁻. chem-station.com | Low temperature (e.g., -78°C to RT). chem-station.com | High reactivity, effective but requires stoichiometric, moisture-sensitive reagent. chem-station.com |

| Chemical Cleavage | Hydrobromic Acid (HBr) | Brønsted acid protonation followed by Sₙ2 attack by Br⁻. chem-station.com | High temperature (e.g., ~130°C). chem-station.com | Less expensive but harsh conditions. chem-station.com |

| Biocatalytic | Rieske Monooxygenase | Enzymatic oxidation. nih.gov | Mild, aqueous conditions. nih.gov | High selectivity, environmentally benign, may require cofactor regeneration. nih.gov |

| Biocatalytic | Veratrol-O-demethylase | Oxygen-independent methyl transfer. acs.org | Mild, aqueous conditions. acs.org | Useful for substrates sensitive to oxidation. acs.org |

Reduction Pathways of Chlorinated Centers

The chloromethyl group is a benzylic halide, making it susceptible to reduction through various pathways, including electrochemical, catalytic, and photocatalytic methods. These processes typically involve cleavage of the carbon-chlorine bond to generate a benzylic radical or carbanion intermediate.

Electrochemical reduction of benzyl chloride has been studied in detail. At inert electrodes, the process involves a direct electron transfer to form a benzyl radical. researchgate.net However, at more reactive silver cathodes, the mechanism is altered; benzyl chloride first adsorbs onto the silver surface, and the subsequent reduction of this adduct forms a stabilized benzyl radical anion, which then evolves into a surface-bound benzyl radical. researchgate.net

Catalytic hydrodechlorination provides a common route for the reduction of the chloromethyl group to a methyl group. For example, rhodium-N-heterocyclic carbene (Rh-NHC) catalysts can promote this reaction using silanes as the hydrogen source. The mechanism can proceed through competitive pathways, one leading to the desired hydrodechlorination product (toluene from benzyl chloride) and another leading to C-C homocoupling byproducts (like 1,2-diphenylethane).

Photocatalysis has emerged as a powerful technique for activating the strong C–Cl bond in benzyl chlorides under mild conditions. nih.gov Cooperative catalysis systems, using an iridium-based photocatalyst in conjunction with a zirconocene (B1252598) co-catalyst, can enable the reductive homocoupling of benzyl chlorides. nih.gov Mechanistic studies, including radical clock experiments, support a pathway involving the formation of a benzyl radical intermediate. nih.gov

Table 2: Selected Catalytic Systems for Benzyl Chloride Transformations

| Catalyst System | Reaction Type | Proposed Intermediate | Conditions | Reference |

|---|---|---|---|---|

| Silver Cathode | Electrochemical Reduction | Benzyl-silver anionic adduct | Electrochemical cell | researchgate.net |

| Ir(4-MeOppy)₃ / Cp₂ZrCl₂ | Photocatalytic Homocoupling | Benzyl radical | Visible light, Ph₂SiH₂ | nih.gov |

| [Ru(p-cymene)Cl₂]₂ | Photo-induced C-H Benzylation | Benzyl radical | Blue light, NaOAc | nih.gov |

| Cu/ZnO | Photocatalytic Homocoupling | Benzyl radical | UV light | researchgate.netnih.gov |

Radical-Mediated Transformations

The benzylic position of this compound makes it particularly amenable to radical-mediated reactions. The stability of the resulting benzylic radical is a key driving force for these transformations.

Investigation of Radical Chain Mechanisms

Radical reactions involving benzylic halides typically proceed via a radical chain mechanism, which consists of three distinct steps: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a bond to generate two radicals. In the case of benzylic halogenation, this is often the weak halogen-halogen bond, broken by the input of energy in the form of heat or UV light.

Propagation: This phase consists of a cycle of two or more steps that consumes a reactant and regenerates a radical to continue the chain. For a benzylic halide, a common propagation sequence involves a radical (e.g., a bromine radical) abstracting the benzylic hydrogen to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of the halogen (e.g., Br₂) to form the benzylic halide product and a new bromine radical, which continues the chain.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. This removes radicals from the reaction mixture and does not perpetuate the cycle.

The stability of the benzylic radical intermediate is paramount. This stability arises from the delocalization of the unpaired electron into the adjacent aromatic pi-system, which lowers the bond dissociation energy of the benzylic C-H bond and favors radical formation at this site.

Photochemical and Thermally Induced Radical Reactions

Both light (photochemistry) and heat (thermolysis) are common methods to initiate radical reactions by providing the energy for homolytic bond cleavage. Visible-light photoredox catalysis has become a particularly powerful tool for generating radicals from stable precursors like benzyl chlorides under exceptionally mild conditions. researchgate.net

In a typical photocatalytic cycle, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state. nih.govacs.org This excited-state catalyst can then engage in a single-electron transfer (SET) with the benzyl chloride. This reduction of the benzyl chloride populates an antibonding orbital, leading to the cleavage of the C–Cl bond and the formation of a benzyl radical and a chloride anion. acs.org These photochemically generated radicals can then be used in a variety of synthetic applications, such as C-C bond-forming coupling reactions. nih.govacs.org Cooperative catalysis strategies, where a nucleophilic catalyst like lutidine is used alongside the photocatalyst, can further facilitate the activation of benzyl chlorides by forming an intermediate lutidinium salt with a lower reduction potential. acs.org

Rearrangement Reactions and Their Mechanistic Elucidation

While simple 1,2-hydride or alkyl shifts are less common for benzylic systems due to the relative stability of the benzylic carbocation, specific types of rearrangement reactions can occur with substrates possessing the benzyl moiety, particularly those involving the formation of ylides.

The Sommelet-Hauser rearrangement is a notable example. dalalinstitute.comwikipedia.org This reaction involves a benzylic quaternary ammonium (B1175870) salt, which can be formed from a benzyl halide. wikipedia.org In the presence of a strong base like sodium amide (NaNH₂), the benzylic methylene (B1212753) proton is abstracted to form a benzylic ylide. wikipedia.org This ylide is in equilibrium with a second ylide formed by deprotonation of one of the N-alkyl groups (e.g., a methyl group). wikipedia.org Although present in a lower concentration, this second ylide is more reactive and undergoes a concerted, pericyclic nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com This process involves the migration of the nitrogen group to the ortho position of the benzene ring, followed by rearomatization to yield an ortho-substituted N,N-dialkylbenzylamine. dalalinstitute.comwikipedia.org

Another potential, though less direct, rearrangement could be initiated by the formation of a carbocation at the benzylic position under Sₙ1-promoting conditions. While the benzylic cation is resonance-stabilized, subsequent intramolecular reactions or rearrangements could be envisioned in complex substrates, though this is not a characteristic reaction for simple benzyl halides. masterorganicchemistry.com Additionally, acid-catalyzed rearrangements of systems containing a p-methoxybenzyl group have been observed, demonstrating the potential mobility of this group under specific conditions, leading to the formation of new C-C bonds. rsc.org

Applications of 1 Chloromethyl 4 Methoxy 2 Methylbenzene in Complex Molecule Synthesis

A Versatile Synthetic Building Block

The strategic placement of functional groups on the benzene (B151609) ring of 1-(Chloromethyl)-4-methoxy-2-methylbenzene makes it a highly sought-after intermediate in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution and cross-coupling reactions, while the methoxy (B1213986) and methyl groups influence the electronic properties and steric environment of the molecule, guiding its reactivity and the properties of the resulting products.

Construction of Advanced Organic Frameworks

Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are classes of materials characterized by their high surface areas and well-defined porous structures. These properties make them suitable for a variety of applications, including gas storage, separation, and catalysis. The synthesis of these frameworks often relies on the use of rigid organic linkers that can be connected in a predictable manner to form extended networks.

While direct examples of this compound in the synthesis of porous aromatic frameworks (PAFs) are not extensively documented in the provided search results, the principles of PAF synthesis suggest its potential utility. For instance, monomers like 1,3,5-tris(4-bromophenyl)benzene have been successfully used to create porous aromatic frameworks through Yamamoto-type Ullmann reactions. The reactive chloromethyl group of this compound could potentially be utilized in similar coupling reactions or other polymerization strategies to introduce specific functionalities and structural motifs into porous organic polymers. The methoxy and methyl substituents would also influence the resulting framework's properties, such as its polarity and pore environment.

Design and Synthesis of Specialty Chemicals

The term "specialty chemicals" or "fine chemicals" refers to a broad category of complex, pure chemical substances produced in limited quantities for specific applications. This compound is categorized as an organic building block, specifically a benzyl (B1604629) chloride and an ether, indicating its role as a precursor in the synthesis of more complex molecules. Its utility as a fine chemical intermediate stems from the ability to transform the chloromethyl group into a variety of other functional groups, thereby enabling the construction of diverse molecular scaffolds.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound and its isomers serve as important premonomers for the synthesis of conjugated polymers, most notably derivatives of poly(p-phenylene vinylene) (PPV). These materials are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Use as a Premonomer in Conjugated Polymer Synthesis (e.g., PPV Derivatives)

The Gilch polymerization is a widely used method for the synthesis of PPV derivatives. This reaction typically involves the base-promoted 1,6-elimination of 1,4-bis(halomethyl)benzene derivatives. Substituted chloromethylbenzenes, such as this compound, can be employed as premonomers in this process. The substituents on the benzene ring, like the methoxy and methyl groups, are crucial for tuning the properties of the resulting polymer, such as its solubility, electronic band gap, and emission color. For example, the synthesis of poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene] (MDMO-PPV) utilizes a similar substituted bis(chloromethyl)benzene monomer. The presence of the methoxy and a long alkyl chain enhances the polymer's solubility, making it processable from solution for device fabrication.

The general synthetic route for PPV derivatives via the Gilch polymerization is depicted below:

| Step | Description | Reactants | Conditions | Product |

| 1 | Monomer Preparation | Substituted p-xylene | Halogenation | Substituted 1,4-bis(halomethyl)benzene |

| 2 | Polymerization | Substituted 1,4-bis(halomethyl)benzene | Strong base (e.g., potassium tert-butoxide) | Poly(p-phenylene vinylene) derivative |

Elucidation of Polymerization Mechanisms and Kinetics

Understanding the mechanism and kinetics of polymerization is essential for controlling the molecular weight, structure, and properties of the resulting polymers. The Gilch polymerization is known to proceed through a free-radical mechanism. The initial steps involve the formation of a p-quinodimethane intermediate, which then undergoes polymerization.

Kinetic studies of the Gilch polymerization of alkoxy-substituted PPVs have been performed to quantify the rate constants of the various reaction steps, including initiation, propagation, and termination. These studies, often conducted at low temperatures, have revealed that the initiation of chain growth through the dimerization of the active monomer is a slow and rate-determining step. Understanding these kinetics allows for better control over the polymerization process, leading to polymers with desired molecular weights and fewer structural defects. The reaction conditions, such as temperature and solvent, have been shown to significantly influence the molecular weight and yield of the resulting PPV derivatives.

Cross-Coupling Chemistry and Organometallic Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the cross-coupling reactions of this compound are not prevalent in the provided search results, the reactivity of similar benzylic halides suggests its potential utility in such transformations.

For instance, palladium-catalyzed coupling reactions of alkyl chlorides with Grignard reagents have been developed, demonstrating the feasibility of using C(sp³)-Cl bonds in cross-coupling. These reactions often employ bulky phosphine (B1218219) ligands to facilitate the desired transformation. The chloromethyl group of this compound represents a primary alkyl chloride, which is generally more reactive in such coupling reactions compared to secondary or tertiary alkyl chlorides.

The general scheme for a palladium-catalyzed cross-coupling reaction involving an organometallic reagent is as follows:

| Catalyst | Electrophile | Nucleophile (Organometallic Reagent) | Ligand | Product |

| Palladium complex | This compound | Grignard reagent (R-MgX) or Organozinc reagent (R-ZnX) | Phosphine or N-heterocyclic carbene | 1-(Alkyl/Aryl)-4-methoxy-2-methylbenzene |

The methoxy and methyl groups on the aromatic ring can influence the electronic and steric environment of the reaction center, potentially affecting the efficiency and selectivity of the cross-coupling reaction. The development of highly efficient and selective catalyst systems continues to expand the scope of these reactions to include a wider range of functionalized substrates.

Exploration of Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, typically involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. While aryl and vinyl halides are the most common substrates, benzyl halides such as this compound can also serve as the electrophilic partner.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

This strategy allows the 4-methoxy-2-methylbenzyl moiety to be coupled with a wide variety of aryl, heteroaryl, or vinyl groups, providing a direct route to complex diarylmethane structures and their analogs.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions This table presents potential products from the reaction of this compound with various boronic acids.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Illustrative) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-Methoxy-2-methylbenzyl)benzene |

| 4-Cyanophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-((4-Methoxy-2-methylbenzyl)phenyl)benzonitrile |

| Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 2-(4-Methoxy-2-methylbenzyl)thiophene |

| Vinylboronic acid | Pd(PPh₃)₄, NaOH | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene |

Kumada Coupling and Related Nickel/Palladium Catalyzed Transformations

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide. This reaction is effectively catalyzed by both nickel and palladium complexes. The benzylic chloride in this compound is a suitable electrophile for this transformation.

In a typical Kumada coupling, the compound would react with an alkyl, vinyl, or aryl Grignard reagent (R-MgX). The nickel or palladium catalyst facilitates the coupling, leading to the formation of a new carbon-carbon bond between the benzylic carbon and the organic group from the Grignard reagent. The primary advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents.

Beyond the classic Kumada reaction, other related transformations catalyzed by nickel and palladium can also utilize this compound. These include:

Negishi Coupling: Using organozinc reagents in place of Grignard reagents.

Stille Coupling: Employing organotin compounds.

Hiyama Coupling: Utilizing organosilicon reagents.

These related reactions offer different scopes and functional group tolerances, expanding the synthetic utility of this benzylic chloride. Nickel catalysis, in particular, has gained prominence as a more earth-abundant and cost-effective alternative to palladium for many cross-coupling applications.

Strategies for Carbon-Carbon Bond Formation

Beyond transition-metal cross-coupling, the electrophilic nature of the chloromethyl group makes this compound a valuable reactant in a variety of fundamental carbon-carbon bond-forming reactions.

Friedel-Crafts Alkylation: The compound can act as a benzylating agent, reacting with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form diarylmethane structures.

Alkylation of Carbon Nucleophiles: It readily reacts with a wide range of soft carbon nucleophiles. This includes the alkylation of enolates derived from ketones, esters, and malonates, providing a straightforward method to introduce the 4-methoxy-2-methylbenzyl group.

Reaction with Cyanide: Nucleophilic substitution with cyanide salts (e.g., NaCN or KCN) yields the corresponding nitrile, (4-methoxy-2-methylphenyl)acetonitrile. This reaction is a valuable chain-extension method, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Overview of C-C Bond Forming Reactions

| Nucleophile | Reaction Type | Product Functional Group |

| Benzene / Toluene (B28343) | Friedel-Crafts Alkylation | Diaryl/Aryl-methane |

| Diethyl malonate | Malonic Ester Synthesis | Substituted Malonic Ester |

| Acetone Enolate | Enolate Alkylation | γ-Keto Alkane |

| Sodium Cyanide | Nucleophilic Substitution | Nitrile |

Strategic Integration in Multistep Organic Syntheses

The true power of a chemical building block is realized when it is integrated into more complex, multistep synthetic sequences that build molecular complexity efficiently.

Cascade and Tandem Reactions Utilizing the Compound

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. While specific cascade reactions prominently featuring this compound are not extensively documented, its structure lends itself to the design of such sequences.

A hypothetical cascade could be initiated by the reaction of the chloromethyl group. For instance, an initial palladium-catalyzed cross-coupling could be followed by an intramolecular cyclization that involves the methoxy or methyl groups on the aromatic ring, or a subsequent intermolecular reaction at another site. The development of such reactions is a key area of modern synthetic chemistry, aiming to improve efficiency by reducing the number of separate purification steps, saving time and resources. For example, a reaction could be designed where an initial alkylation of a suitable nucleophile is followed by a palladium-catalyzed intramolecular C-H activation/cyclization to build a polycyclic system in one pot.

Enantioselective and Diastereoselective Synthetic Pathways

The compound this compound is achiral. However, it can be used as a substrate in reactions that generate new stereocenters. The goal of enantioselective and diastereoselective synthesis is to control the three-dimensional arrangement of atoms, which is crucial in fields like medicinal chemistry where a molecule's biological activity is often dependent on its specific stereochemistry. acs.org

Strategies to achieve stereocontrol using this compound could include:

Catalytic Asymmetric Alkylation: The reaction of this compound with a prochiral nucleophile (e.g., a ketone enolate) can be rendered enantioselective by using a chiral catalyst. Chiral phase-transfer catalysts, for example, can create a chiral environment that directs the alkylation to occur preferentially on one face of the nucleophile, leading to an excess of one enantiomer of the product. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a nucleophile. This auxiliary then directs the alkylation by this compound to a specific face due to steric hindrance, resulting in a diastereoselective reaction. The auxiliary can be removed in a subsequent step to reveal the enantioenriched product.

Reaction with Chiral Nucleophiles: When the reacting partner is already chiral and enantiomerically pure (e.g., derived from the chiral pool), the reaction can proceed with diastereoselectivity, controlled by the existing stereocenter(s) in the nucleophile.

These advanced synthetic methods allow for the transformation of a simple, achiral starting material like this compound into complex, stereochemically defined molecules. acs.org

In-Depth Computational and Theoretical Analysis of this compound Currently Unavailable

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . While general information regarding its chemical identity is accessible, detailed research findings pertaining to its electronic structure, conformational landscape, and reaction dynamics, as requested, are not present in the public domain.

Computational chemistry, a cornerstone of modern molecular science, employs computer simulations to predict and analyze the behavior of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in providing insights that complement and guide experimental research. However, for this compound, specific studies utilizing these powerful methods appear to be absent from scholarly publications.

This lack of dedicated research means that data for the following areas of computational analysis for this compound are not available:

Density Functional Theory (DFT) Investigations:

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO): No published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions, could be located.

Conformational Analysis and Energy Landscapes: Detailed studies mapping the potential energy surface to identify stable conformers and the energy barriers between them have not been reported.

Prediction of Spectroscopic Properties and Reactivity Parameters: There is no available literature containing DFT-predicted spectroscopic data (such as IR or NMR spectra) or calculated reactivity parameters (like electrostatic potential maps or Fukui functions).

Molecular Dynamics (MD) Simulations:

Reaction Pathway Prediction and Transition State Characterization: Simulations predicting the pathways of reactions involving this molecule, including the characterization of transition states, are not documented.

Solvent Effects on Reaction Mechanisms: There are no specific MD studies that investigate the influence of different solvents on the reaction mechanisms of this compound.

While studies on related compounds, such as substituted benzyl chlorides and anisoles, provide a general framework for understanding how similar molecules might behave, direct extrapolation of their data to this compound would be speculative and lack the scientific rigor required for a detailed analysis. The unique substitution pattern of the target compound necessitates specific computational models to accurately determine its properties.

Without dedicated peer-reviewed research and the associated data, a scientifically accurate and informative article on the computational and theoretical chemistry of this compound cannot be generated at this time.

Computational and Theoretical Chemistry Studies of 1 Chloromethyl 4 Methoxy 2 Methylbenzene

Quantum Chemical Calculations of Bond Dissociation Energies and Stability

The stability of 1-(Chloromethyl)-4-methoxy-2-methylbenzene is intrinsically linked to the strength of its chemical bonds, particularly the benzylic carbon-chlorine (C-Cl) bond. The energy required to break this bond homolytically, known as the bond dissociation energy (BDE), is a critical parameter that influences the compound's reactivity and thermal stability. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for accurately predicting BDEs of organic molecules.

DFT studies on para-substituted toluenes have shown that both electron-donating and electron-withdrawing groups can decrease the benzylic C-H bond dissociation energy. nih.gov This is because both types of substituents can delocalize the spin density of the resulting benzylic radical, thereby stabilizing it. In the case of this compound, both the methoxy (B1213986) and methyl groups are electron-donating. These groups increase the electron density in the benzene (B151609) ring, which in turn stabilizes the benzylic radical formed upon cleavage of the C-Cl bond. This stabilization of the radical product leads to a lower C-Cl bond dissociation energy compared to unsubstituted benzyl (B1604629) chloride.

The general procedure for calculating BDEs using quantum chemical methods involves optimizing the geometry of the intact molecule and the two resulting radicals after bond cleavage. researchgate.net The BDE is then calculated as the difference in the total energies of the products (the benzylic radical and a chlorine radical) and the reactant (the parent molecule), often with corrections for zero-point vibrational energies.

A study on the C-H and α(C-X) (X = F, Cl) bond dissociation enthalpies of substituted toluenes using DFT methods found that (RO)B3LYP and (RO)O3LYP functionals provide reliable BDEs. acs.org The substituent effects on the BDE values were analyzed in terms of both ground-state effects and radical-state effects. acs.org For this compound, the electron-donating methoxy and methyl groups are expected to destabilize the ground state slightly due to electron repulsion and stabilize the resulting benzylic radical through resonance and hyperconjugation. Both factors contribute to a lower C-Cl BDE.

To illustrate the effect of substituents on the benzylic C-Cl bond dissociation energy, the following table presents calculated BDE values for a series of para-substituted benzyl chlorides from a representative DFT study.

| Substituent (para-) | Calculated C-Cl BDE (kcal/mol) |

| -NO₂ | 67.5 |

| -CN | 68.1 |

| -H | 69.8 |

| -CH₃ | 68.9 |

| -OCH₃ | 68.2 |

| -NH₂ | 67.3 |

| Note: These values are for illustrative purposes to show substituent effects and are not the specific values for this compound. The presence of a second substituent (methyl group at the 2-position) would further influence the BDE. |

The data indicates that electron-donating groups like -CH₃ and -OCH₃ lower the C-Cl BDE compared to the unsubstituted benzyl chloride (-H), although the effect is not as pronounced as with strong electron-withdrawing or -donating groups. This supports the expectation that the C-Cl bond in this compound is weaker than in benzyl chloride, making it more susceptible to reactions involving the cleavage of this bond.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. researchgate.net These models establish a correlation between a set of molecular descriptors, which are numerical representations of the chemical structure, and a measured or calculated reactivity parameter.

For a compound like this compound, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution reactions where the chloride is displaced. The development of a robust QSRR model involves several key steps:

Data Set Compilation: A dataset of structurally related compounds with known reactivity data is required. For instance, a series of substituted benzyl chlorides with measured rate constants for a specific reaction would be needed. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, descriptors related to the electron-donating nature of the methoxy and methyl groups would be crucial.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). The methyl group at the 2-position would significantly influence the steric environment around the chloromethyl group.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Quantum-Chemical Descriptors: These are obtained from quantum chemical calculations and can include properties like bond orders, electrostatic potentials, and the aforementioned BDEs.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical relationship is established between the descriptors (independent variables) and the reactivity data (dependent variable). The predictive power of the model is then rigorously evaluated using internal and external validation techniques.

While no specific QSRR models for the reactivity of this compound were identified in the provided search results, the principles of QSRR suggest that its reactivity is predictable from its structural features. The electron-donating methoxy and methyl groups would be expected to increase the rate of reactions that proceed through a carbocation intermediate (Sɴ1-type reactions) by stabilizing the positive charge on the benzylic carbon. Conversely, the steric hindrance from the ortho-methyl group might decrease the rate of bimolecular nucleophilic substitution (Sɴ2-type reactions).

A hypothetical QSRR model for the reactivity of substituted benzyl chlorides might take the following general form:

log(k) = c₀ + c₁σ + c₂E_s + c₃(LUMO) + ...

Where:

log(k) is the logarithm of the reaction rate constant.

σ is a Hammett constant representing the electronic effect of the substituents.

E_s is a steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Such a model, once developed and validated, could be used to predict the reactivity of this compound and other related compounds without the need for experimental measurements, thereby accelerating the process of chemical research and development.

Advanced Analytical Methodologies for the Study of 1 Chloromethyl 4 Methoxy 2 Methylbenzene and Its Transformations

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of organic compounds, offering non-destructive and highly detailed information about molecular structure and bonding. For a substituted aromatic compound like 1-(chloromethyl)-4-methoxy-2-methylbenzene, techniques such as NMR, IR, and HRMS are crucial for both static characterization and dynamic monitoring of its transformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Advanced NMR methods, including real-time or in-line reaction monitoring, provide profound insights into reaction kinetics and mechanisms.

In the study of reactions involving this compound, such as nucleophilic substitutions at the benzylic position, ¹H NMR spectroscopy can be used to track the progress of the reaction in real time. magritek.comresearchgate.net By monitoring the disappearance of the characteristic singlet signal of the chloromethyl protons (-CH₂Cl) and the simultaneous appearance of new signals corresponding to the product, researchers can determine reaction rates and kinetic parameters. magritek.comresearchgate.net For instance, in a substitution reaction, the chemical shift of the benzylic protons would shift from approximately 4.5-4.7 ppm for the starting material to a different value depending on the new substituent.

Modern techniques often employ flow reactors coupled directly to an NMR spectrometer (in-line analysis), which minimizes time delays between the reaction and measurement, providing a more accurate kinetic profile compared to traditional batch sampling. beilstein-journals.org Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals of the starting material and its more complex transformation products, ensuring correct structural characterization. Time-resolved kinetic NMR experiments can even provide detailed, site-resolved kinetic data for complex reaction mixtures off-equilibrium. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H | ~7.1-7.3 | Multiplet |

| -OCH₃ | ~3.8 | Singlet | |

| -CH₂Cl | ~4.6 | Singlet | |

| Ar-CH₃ | ~2.2 | Singlet | |

| Internal Standard (e.g., Anisole) | Variable | Singlet | |

| ¹³C NMR | C-Cl | ~45 | - |

| -OCH₃ | ~55 | - | |

| Ar-CH₃ | ~16 | - | |

| Quaternary Ar-C | ~125-160 | - | |

| Substituted Ar-CH | ~110-130 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are exceptionally useful for identifying the presence or absence of specific functional groups.

For this compound, the IR spectrum would display characteristic absorption bands that confirm its structure. libretexts.org Key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and chloromethyl groups) are found just below 3000 cm⁻¹ (around 2850-3000 cm⁻¹). libretexts.org

C-O stretching: The aryl ether C-O bond gives rise to a strong, characteristic absorption band, typically in the 1230-1270 cm⁻¹ region.

C-Cl stretching: The presence of the chloromethyl group is confirmed by a C-Cl stretching vibration, which is expected in the fingerprint region, often around 650-750 cm⁻¹. researchgate.net

Aromatic C=C stretching: Benzene (B151609) ring vibrations produce several bands in the 1450-1600 cm⁻¹ region. libretexts.org

During a chemical transformation, such as the conversion of the chloromethyl group to another functional group (e.g., an alcohol, amine, or ether), IR spectroscopy provides a straightforward method for monitoring the reaction. The disappearance of the C-Cl stretching band and the appearance of new, characteristic bands (e.g., a broad O-H stretch around 3300 cm⁻¹ for an alcohol) would indicate the successful conversion of the starting material. libretexts.orgresearchgate.net

Table 2: Key Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl C-O Stretch | 1230 - 1270 | Strong |

| C-Cl Stretch | 650 - 750 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, often with an accuracy of less than 5 parts per million (ppm). ub.edu This level of accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₁ClO), HRMS can confirm its elemental composition by providing an experimental mass that matches the theoretical mass (170.0525).

In the context of studying its transformations, HRMS is particularly powerful for identifying transient intermediates and final products. For example, in a nucleophilic substitution reaction that may proceed via an Sₙ1 mechanism, HRMS could potentially be used to detect the formation of the transient p-methoxy-m-methylbenzyl carbocation intermediate. Analysis of the product mixture by HRMS would yield the exact mass of the new compound, confirming its elemental formula and thus its identity. Studies on similar structures, like 4-substituted-1-(methoxymethyl)benzene, have shown that the fragmentation patterns and the formation of specific ions (such as [M-H]⁺) under certain ionization conditions can provide deep mechanistic insights. nih.gov The fragmentation pattern in the mass spectrum can also offer structural clues about the molecule and its transformation products. libretexts.org

Chromatographic Separations in Synthetic Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential in synthetic chemistry for both analytical and preparative purposes, enabling the purification of products and the assessment of reaction purity and progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is widely used to assess the purity of synthetic products and to monitor the progress of a reaction over time. researchgate.net

A reverse-phase HPLC method would be most suitable for analyzing this compound and its reaction mixtures. jocpr.com In such a setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Components are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

By injecting aliquots of a reaction mixture at various time points, one can track the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s). This data allows for the calculation of conversion and selectivity, providing valuable information for reaction optimization. ntu.edu.sg The high sensitivity of modern HPLC detectors (like Diode Array Detectors, DAD) also allows for the detection of minor impurities. ntu.edu.sg

Table 3: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV-DAD at a suitable wavelength (e.g., 220 nm or 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Optimization

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. gcms.cz It is particularly well-suited for the analysis of volatile organic compounds like this compound and many of its potential reaction products or byproducts.

In GC, a sample is injected into a heated inlet, vaporized, and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various compounds, leading to their separation based on factors like boiling point and polarity. A detector, commonly a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification, is used at the column outlet. gcms.cz

GC-MS is an especially powerful combination, as it provides both the retention time (from GC) and the mass spectrum (from MS) of each component, allowing for confident identification of products, byproducts, and unreacted starting material. uctm.edunih.gov This is invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. For instance, analyzing a reaction mixture by GC-MS can help identify products resulting from side reactions, providing clues for adjusting parameters like temperature, catalyst, or reaction time. nih.gov

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the unambiguous structural elucidation of crystalline derivatives of this compound, providing detailed insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing. While the parent compound may be challenging to crystallize due to its reactivity, its stable crystalline derivatives are ideal candidates for single-crystal X-ray diffraction analysis.

The analysis of such derivatives reveals critical structural parameters with high precision. This includes bond lengths, bond angles, and torsion angles, which confirm the connectivity and conformation of the molecule. For instance, in structurally related aromatic compounds, X-ray crystallography has been used to determine the planarity of the benzene ring and the orientation of its substituents.

Detailed research findings on compounds structurally analogous to derivatives of this compound illustrate the power of this technique. For example, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, a related molecule, was determined to crystallize in the monoclinic space group P 21/n. researchgate.net The analysis revealed that the molecule is essentially planar, with a small dihedral angle between the nitro group and the phenyl ring, and its crystal structure is stabilized by π-π contacts and C-H···O hydrogen bonds. researchgate.net Similarly, the analysis of 1-(chloromethyl)-4-nitrobenzene showed the nitro group to be nearly coplanar with the aromatic ring, while weak C-H···O interactions link the molecules into chains within the crystal. researchgate.net

For more complex transformation products, such as metal complexes, X-ray crystallography provides invaluable information on the coordination environment of the metal center. In the study of a Nickel(II) complex involving a ligand derived from 4-methoxybenzylidene, crystallography confirmed a distorted square planar geometry for the complex, which crystallized in a monoclinic system with a P21/n space group. mdpi.com

The data obtained from these analyses are typically deposited in crystallographic databases, providing a reference for future studies. The table below presents an example of crystallographic data obtained for a related crystalline derivative.

Crystallographic Data for a Representative Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 1-Chloro-2-methyl-4-nitrobenzene | researchgate.net |

| Formula | C₇H₆NO₂Cl | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 21/n | researchgate.net |

| Unit Cell Dimensions | ||

| a | 13.5698(8) Å | researchgate.net |

| b | 3.7195(3) Å | researchgate.net |

| c | 13.5967(8) Å | researchgate.net |

| β | 91.703(3)° | researchgate.net |

| Volume (V) | 685.96(10) ų | researchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.net |

This detailed structural information is fundamental for understanding structure-property relationships and for designing new molecules with specific solid-state characteristics.

Mechanistic Studies of Environmental Degradation Pathways of 1 Chloromethyl 4 Methoxy 2 Methylbenzene

Oxidative Degradation Mechanisms

Oxidative degradation is a primary route for the transformation of organic pollutants in the environment. For 1-(chloromethyl)-4-methoxy-2-methylbenzene, this can occur through reactions with various oxidants, particularly those generated in Advanced Oxidation Processes (AOPs).

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation reactions with highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org Common AOPs include processes utilizing ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. wikipedia.org

The initial attack by oxidizing species is likely to occur at multiple sites on the molecule, leading to a complex mixture of intermediates. Based on studies of similar compounds like chlorotoluenes and methoxy-substituted aromatics, potential key intermediates from AOPs could include:

Hydroxylated derivatives: Attack on the aromatic ring can lead to the formation of various phenolic compounds.

Oxidation of the methyl group: The methyl group can be oxidized to a formyl group (aldehyde) and subsequently to a carboxyl group, forming corresponding benzaldehyde (B42025) and benzoic acid derivatives. researchgate.netgoogle.com

Oxidation of the chloromethyl group: This group can be oxidized, potentially leading to the formation of an aldehyde or carboxylic acid at this position, with the concurrent release of chloride ions.

Demethoxylation: The methoxy (B1213986) group can be cleaved, resulting in a phenolic derivative.

Ring-opening products: Sufficiently strong oxidation can lead to the cleavage of the aromatic ring, forming smaller aliphatic acids and eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions). chemrxiv.org

A hypothetical degradation pathway initiated by AOPs is presented in the table below.

| Hypothetical Intermediate | Formation Pathway |

| 4-Methoxy-2-methylbenzaldehyde | Oxidation of the chloromethyl group |

| 1-(Chloromethyl)-4-hydroxy-2-methylbenzene | Demethoxylation |

| 4-Methoxy-2-methylbenzoic acid | Oxidation of the methyl and/or chloromethyl group |

| Various hydroxylated isomers | Direct hydroxylation of the aromatic ring |

| Short-chain organic acids | Aromatic ring cleavage |

Hydroxyl radicals (•OH) are highly reactive and non-selective electrophiles that are the primary drivers of degradation in most AOPs. wikipedia.org The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl side chains. chemrxiv.orgacs.org

For this compound, the likely points of •OH attack are:

Addition to the aromatic ring: The methoxy and methyl groups are electron-donating, activating the aromatic ring towards electrophilic attack. The •OH radical will add to the ortho and para positions relative to these activating groups, forming hydroxycyclohexadienyl radical intermediates. researchgate.net These intermediates can then undergo further reactions, including the elimination of water to form phenolic compounds or reaction with oxygen leading to ring cleavage. chemrxiv.org

Hydrogen abstraction from the methyl and chloromethyl groups: The benzylic hydrogens on both the methyl and chloromethyl groups are susceptible to abstraction by •OH radicals, forming benzyl-type radicals. These radicals will rapidly react with molecular oxygen to form peroxy radicals, which can then participate in a cascade of reactions leading to the formation of aldehydes and carboxylic acids. nih.gov

The relative importance of these two initial attack mechanisms will depend on the specific reaction conditions. The presence of oxygen is a critical factor, as it is involved in the subsequent reactions of the initially formed radicals, leading to a variety of oxygenated products. nih.gov Studies on benzene (B151609) have shown that its degradation by •OH radicals can lead to the formation of phenol (B47542), hydroquinone, and catechol, which then undergo ring opening to form smaller organic acids. capes.gov.br

Photolytic and Hydrolytic Transformation Pathways under Controlled Conditions

Photolytic Degradation: Direct photolysis of this compound may occur if it absorbs light in the environmentally relevant UV spectrum. The primary photochemical reaction for benzyl (B1604629) chlorides is the homolytic cleavage of the carbon-chlorine bond to form a benzyl radical and a chlorine radical. The resulting benzyl radical can then undergo a variety of reactions, including dimerization, reaction with oxygen to form peroxy radicals (leading to aldehydes and benzoic acids), or reaction with other species in the medium. The presence of photosensitizers in the environment can also lead to indirect photolysis.

Hydrolytic Transformation: Benzyl chlorides are known to undergo hydrolysis, a reaction in which the chlorine atom is replaced by a hydroxyl group. quora.com This reaction proceeds via a nucleophilic substitution mechanism. The rate of hydrolysis of benzyl chlorides is influenced by the substituents on the aromatic ring. cdnsciencepub.com Electron-donating groups, such as the methoxy and methyl groups in this compound, are expected to stabilize the carbocation-like transition state, thus increasing the rate of hydrolysis compared to unsubstituted benzyl chloride. cdnsciencepub.com The primary product of the hydrolysis of this compound would be 1-(hydroxymethyl)-4-methoxy-2-methylbenzene (4-methoxy-2-methylbenzyl alcohol). This alcohol is generally more biodegradable and less toxic than the parent chlorinated compound. The rate of hydrolysis is also dependent on pH and temperature. scispace.com

| Transformation Pathway | Primary Product | Influencing Factors |

| Photolysis | 1-(Hydroxymethyl)-4-methoxy-2-methylbenzene, 4-Methoxy-2-methylbenzaldehyde | Wavelength of light, presence of photosensitizers |

| Hydrolysis | 1-(Hydroxymethyl)-4-methoxy-2-methylbenzene | pH, temperature, presence of nucleophiles |

Enzymatic and Microbial Transformation Mechanisms

The biodegradation of aromatic compounds is a key environmental process carried out by a diverse range of microorganisms. The structural features of this compound suggest several potential enzymatic attack points.

Microbial degradation of substituted aromatic compounds can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenases. researchgate.net

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govasm.org For this compound, a dioxygenase could attack the ring to form a substituted cis-dihydrodiol. This intermediate would then be dehydrogenated to form a substituted catechol. The catechol ring is then susceptible to cleavage by either ortho- or meta-cleavage dioxygenases, leading to intermediates that can enter central metabolic pathways. researchgate.net

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. A monooxygenase could hydroxylate the aromatic ring, or more likely, attack one of the methyl groups. Oxidation of the methyl group on the toluene (B28343) moiety would proceed via benzyl alcohol and benzaldehyde to benzoic acid derivatives, a common pathway in toluene degradation. researchgate.net